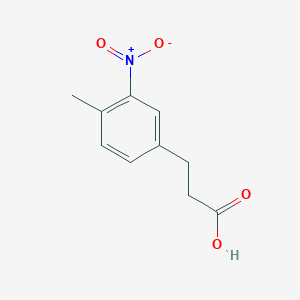![molecular formula C9H12O4 B13566791 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to drive the reaction. For example, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been reported . this method requires special equipment and glassware, making it challenging to scale up.
Industrial Production Methods
In an industrial setting, the synthesis of bicyclo[2.1.1]hexane derivatives can be achieved using more scalable methods. One approach involves the use of Lewis acid-catalyzed formal cycloaddition reactions. This method allows for the efficient construction of the bicyclic ring system from readily available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The strained ring system can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems.
Medicine: Bicyclic structures like this one are often used in drug development due to their ability to interact with biological targets.
Industry: The compound can be used in the production of materials with unique physical properties
Mécanisme D'action
The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic structure with different ring strain and properties.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system.
Uniqueness
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific ring strain and functional groups. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and materials science .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-4-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
Clé InChI |
YTPUAOGMUBYRKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(CC1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)



![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)






![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
